molecular formula C17H19NO4S B5515125 1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B5515125
M. Wt: 333.4 g/mol
InChI Key: WZCJCYPLDJRLNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline and related compounds involves multiple steps, including Pummerer-type cyclization, which is enhanced by boron trifluoride diethyl etherate. This process leads to the formation of densely functionalized 3,4-dihydroquinolin-2(1H)-ones through a cascade of reactions involving sulfonyl radical-triggered addition and cyclization sequences (Saitoh et al., 2001). Additionally, the synthesis of related tetrahydroisoquinoline derivatives employs strategies like chiral acetylenic sulfoxide in enantioselective synthesis, demonstrating the versatility and complexity of synthetic approaches to this class of compounds (Lee et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds within the tetrahydroquinoline family is characterized by the presence of a tetrahydroquinoline core, which can be functionalized with various substituents to enhance or modify their chemical properties. This structural feature is crucial for their biological activity and interaction with biological targets. The precise molecular structure and stereochemistry significantly influence the compound's reactivity and potential applications in synthesis and medicinal chemistry.

Chemical Reactions and Properties

Chemical reactions involving 1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline derivatives are diverse and include halosulfonylation reactions leading to the formation of 3,4-dihydroquinolin-2(1H)-ones. These reactions highlight the compounds' ability to undergo transformations that introduce new functional groups and modify the core structure, enabling the synthesis of a wide range of derivatives with varying chemical properties (Zhu et al., 2016).

properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-21-16-10-9-14(12-17(16)22-2)23(19,20)18-11-5-7-13-6-3-4-8-15(13)18/h3-4,6,8-10,12H,5,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCJCYPLDJRLNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802048
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-Dimethoxybenzenesulphonyl)-1,2,3,4-tetrahydroquinoline

Synthesis routes and methods

Procedure details

1,2,3,4-Tetrahydroquinoline (0.29 ml) was added to a suspension of 3,4-dimethoxybenzene sulphonyl chloride (0.50 g) in dichloromethane (15 ml) at room temperature. Triethylamine (0.44 ml) was added and the resulting mixture stirred for 24 hours at room temperature. The reaction mixture was then diluted with dichloromethane (20 ml) and washed successively with saturated aqueous sodium hydrogen carbonate solution (10 ml), 2N hydrochloric acid (10 ml) and saturated aqueous sodium chloride solution (10 ml). Drying over magnesium sulphate and concentration in vacuo provided a yellow oil. Purification by column chromatography eluting with 30% ethyl acetate in hexane provided the title compound as a colourless oil (0.60 g) which solidified on standing.
Quantity
0.29 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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